molecular formula C9H10Cl2O2 B1605680 1-(2,4-Dichlorophenoxy)propan-2-ol CAS No. 5330-18-7

1-(2,4-Dichlorophenoxy)propan-2-ol

Cat. No.: B1605680
CAS No.: 5330-18-7
M. Wt: 221.08 g/mol
InChI Key: FCXMBTHLXLLDFS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O2. It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenoxy)propan-2-ol can be synthesized through several methods. One common route involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by hydrolysis. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Organic solvents like toluene or dichloromethane

    Catalyst: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may include:

    Reactant Purity: High-purity 2,4-dichlorophenol and epichlorohydrin

    Reaction Control: Automated systems to control temperature, pressure, and pH

    Purification: Techniques such as distillation, crystallization, and chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Halogen atoms in the compound can be substituted with other functional groups

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts

Major Products:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohol derivatives

    Substitution Products: Amines, thiols, and other substituted derivatives

Scientific Research Applications

Agricultural Applications

Herbicide Properties
1-(2,4-Dichlorophenoxy)propan-2-ol is primarily utilized as a herbicide. Its effectiveness against broadleaf weeds makes it a valuable tool in crop management. The compound acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Usage in Crop Protection

  • Crops Treated : Commonly used on crops such as corn, soybeans, and wheat.
  • Application Methods : Can be applied through spraying or incorporated into the soil to target specific weed species.

Case Study: Efficacy in Weed Control

A study evaluated the effectiveness of this compound in controlling specific weed species in soybean fields. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential for integrated weed management strategies.

Environmental Impact

Ecotoxicology
Although effective as a herbicide, the environmental impact of this compound is a growing concern. Research has shown that this compound can contaminate water sources and affect non-target organisms.

Study Findings
Study A (2020)Detected residues in surface water near agricultural fields with high usage rates.
Study B (2019)Noted adverse effects on aquatic life at concentrations above 10 µg/L.

Pharmaceutical Applications

Potential Medicinal Uses
Recent research has explored the potential of this compound in pharmaceuticals. Its structural similarity to other compounds has led to investigations into anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on animal models indicated that derivatives of this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs. This opens avenues for further research into its therapeutic potential.

Toxicological Considerations

Health Risks
Despite its applications, exposure to this compound poses health risks. Acute poisoning cases have been documented, highlighting the need for safety measures during handling.

Case Study: Poisoning Incident

A report detailed a case where an individual suffered severe poisoning after accidental ingestion of a herbicide containing 2,4-D components. The patient exhibited symptoms consistent with organophosphate poisoning but was later confirmed to have ingested this compound.

Regulatory Aspects

Regulatory Status
In many countries, the use of this compound is regulated due to its potential environmental and health impacts. Regulatory bodies assess its safety through rigorous testing protocols before approval for agricultural use.

Regulatory Body Guidelines/Findings
EPA (USA)Established maximum residue limits for food safety.
EFSA (EU)Conducted risk assessments focusing on ecological impact.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to active sites or allosteric sites, thereby altering enzyme activity

    Disrupt Cellular Processes: Affecting pathways involved in cell growth, division, and apoptosis

    Modulate Receptor Activity: Interacting with receptors on cell surfaces, influencing signal transduction pathways

Comparison with Similar Compounds

1-(2,4-Dichlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an ethanol backbone

    2-(2,4-Dichlorophenoxy)acetic acid: Contains an acetic acid group instead of a propanol group

    2-(2,4-Dichlorophenoxy)propionic acid: Features a propionic acid group

Uniqueness:

    Structural Differences: The presence of a propanol group in this compound provides unique chemical properties and reactivity compared to its analogs.

    Applications: Its specific structure makes it suitable for distinct applications in various fields, setting it apart from other similar compounds.

Biological Activity

1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound that has garnered attention for its significant biological activity, particularly in herbicidal applications. This compound features a dichlorophenoxy group attached to a propan-2-ol moiety, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, including its herbicidal properties, toxicity profile, and relevant case studies.

The chemical structure of this compound is characterized by:

  • Dichlorophenoxy Group : Known for its herbicidal properties, this group mimics plant hormones (auxins), disrupting normal plant growth and leading to uncontrolled growth and eventual plant death.
  • Propan-2-ol Backbone : This secondary alcohol contributes to the compound's solubility and reactivity.

The mechanism of action primarily involves the disruption of auxin signaling pathways in plants, which can result in abnormal growth patterns and phytotoxicity.

Herbicidal Activity

This compound exhibits potent herbicidal activity similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Studies indicate that compounds with a similar structural motif can effectively control various weed species by:

  • Mimicking Auxins : The compound interferes with the natural hormonal balance in plants.
  • Inducing Abnormal Growth : This leads to symptoms such as leaf curling and stem elongation, ultimately causing plant death.

Toxicity Profile

While effective against certain weeds, the toxicity profile of this compound raises concerns regarding non-target species. Research has shown that:

  • Exposure Risks : There are potential risks to human health and the environment if not managed properly. The compound may cause acute toxicity symptoms similar to those observed with other dichlorophenoxy compounds .
  • Case Studies : For instance, reports of poisoning due to 2,4-D exposure highlight the need for caution in agricultural settings. A case study from Ethiopia documented severe poisoning symptoms following ingestion of 2,4-D herbicides .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Properties
This compoundSecondary alcohol with dichlorophenoxy groupEffective herbicide; mimics auxin
2,4-Dichlorophenoxyacetic AcidContains a carboxylic acid groupWidely used as a herbicide; strong auxin mimic
Methyl 2,4-dichlorophenoxyacetateEster derivative of 2,4-DMore lipophilic; used as a herbicide
DichloroanilineAniline derivative with two chlorine atomsUsed in dye production; different biological activity

Case Studies on Toxicity and Environmental Impact

Several case studies have highlighted the adverse effects associated with exposure to dichlorophenoxy compounds:

  • Severe Poisoning Cases : A report documented a young female farmer who experienced severe symptoms after ingesting 2,4-D. Despite medical intervention, she succumbed to the effects of the poison .
  • Environmental Monitoring : Research has shown that pesticides like this compound can bioaccumulate in human populations exposed through agricultural practices. Studies indicate higher concentrations of persistent organic pollutants (POPs) in rural areas due to agricultural activities .

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXMBTHLXLLDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298226
Record name 1-(2,4-Dichlorophenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-18-7
Record name 1-(2,4-Dichlorophenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5330-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenoxy)propan-2-ol
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Record name NSC2647
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Record name 1-(2,4-Dichlorophenoxy)-2-propanol
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Record name 1-(2,4-dichlorophenoxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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